molecular formula C17H22N4O3 B6483198 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine CAS No. 1014026-74-4

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B6483198
CAS No.: 1014026-74-4
M. Wt: 330.4 g/mol
InChI Key: XWLYZZYQOCRIDD-UHFFFAOYSA-N
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Description

This compound features a pyrazole ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. The pyrazole is connected via a carbonyl group to a piperazine ring, which is further substituted with a 2-methoxyphenyl group at position 4. The structure combines aromatic and heterocyclic motifs, enabling interactions with biological targets such as neurotransmitter receptors or enzymes. Its synthesis typically involves coupling activated pyrazole intermediates with substituted piperazines under reductive or nucleophilic conditions .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-19-12-13(16(18-19)24-3)17(22)21-10-8-20(9-11-21)14-6-4-5-7-15(14)23-2/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLYZZYQOCRIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine

  • Structure : Contains a 2-methoxyphenyl-piperazine core linked to a piperidine ring via a methyl group. The nitrobenzyl group adds electron-withdrawing properties.
  • Key Difference : The absence of a pyrazole-carbonyl moiety in this compound reduces steric bulk, possibly improving receptor access.

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone

  • Structure: Biphenyl-ethanone linked to a 4-(2-methoxyphenyl)piperazine.
  • Activity: Demonstrates dual anti-dopaminergic (D₂ Ki = 12 nM) and anti-serotonergic (5-HT₂A Ki = 8 nM) activity. The biphenyl group enhances π-π stacking in receptor pockets, while the ethanone spacer optimizes ligand-receptor distance .
  • Key Difference: The ethanone linker vs. pyrazole-carbonyl may alter binding kinetics and metabolic stability.

N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide

  • Structure : Incorporates a sulfonamide group and a 4-(2-methoxyphenyl)piperazine-carbonyl moiety.
  • Activity : Potent mutant IDH1 inhibitor (IC₅₀ <1 µM). The sulfonamide enhances hydrogen bonding with the enzyme’s active site, while the piperazine contributes to solubility .
  • Key Difference: The target compound’s pyrazole may offer improved selectivity for non-enzymatic targets compared to this sulfonamide-based inhibitor.

p-MPPI and p-MPPF (Serotonin-1A Antagonists)

  • Structure : 4-(2'-methoxyphenyl)piperazine linked to iodobenzamido (p-MPPI) or fluorobenzamido (p-MPPF) groups.
  • Activity : Competitive 5-HT₁A antagonists (ID₅₀ = 3–5 mg/kg). The halogen substituents (I vs. F) modulate lipophilicity and brain penetration .
  • Key Difference : The pyrazole-carbonyl in the target compound may reduce blood-brain barrier permeability compared to these smaller halogenated analogs.

Data Tables

Table 1: Structural and Activity Comparison

Compound Core Structure Key Substituents Biological Target Activity (Ki/IC₅₀) Reference
Target Compound Pyrazole-carbonyl-piperazine 3-methoxy-1-methylpyrazole Under investigation N/A -
1-(2-Methoxyphenyl)-4-(nitrobenzyl)piperazine Piperazine-piperidine 2-nitrobenzyl Dopamine D₂ 0.8 nM
Biphenyl-ethanone-piperazine Biphenyl-ethanone Biphenyl D₂/5-HT₂A 12 nM (D₂)
IDH1 Inhibitor Piperazine-sulfonamide 4-butylphenyl Mutant IDH1 <1 µM
p-MPPI Piperazine-iodobenzamido Iodine 5-HT₁A 5 mg/kg (ID₅₀)

Table 2: Substituent Effects on Activity

Substituent Effect on Activity Example Compound
2-Nitrobenzyl ↑ Dopamine D₂ affinity via hydrophobic interactions
Biphenyl ↑ Dual receptor binding (D₂/5-HT₂A) through extended aromatic surface area
Sulfonamide ↑ Enzyme inhibition via H-bonding
Halogens (I, F) Modulate lipophilicity and brain penetration

Key Insights

  • Piperazine Substitutions: The 2-methoxyphenyl group is a common feature in ligands targeting monoamine receptors (e.g., D₂, 5-HT₁A). Its methoxy group facilitates hydrogen bonding and π-alkyl interactions .
  • Linker Groups: Carbonyl (target compound) vs. ethanone (biphenyl derivative) vs. sulfonamide (IDH1 inhibitor) influence target selectivity and pharmacokinetics.
  • Pyrazole vs. Benzene Rings : Pyrazole’s heterocyclic nature may confer metabolic stability but reduce CNS penetration compared to simpler aryl groups .

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